REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[CH:9][CH:10]=2)[N:5]([CH2:16][CH3:17])[CH:4]=1)#[N:2].N1C2C(=CC=C(C(OC)=O)C=2)C=C1.[OH-].[Na+]>C1COCC1>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[N:5]([CH2:16][CH3:17])[CH:4]=1)#[N:2] |f:2.3|
|
Name
|
methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CN(C2=CC(=CC=C12)C(=O)OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)OC
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
ADDITION
|
Details
|
the solution is diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CN(C2=CC(=CC=C12)C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |